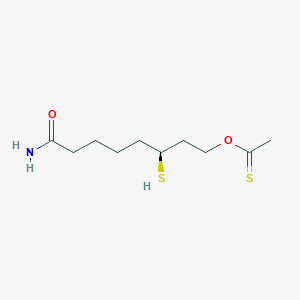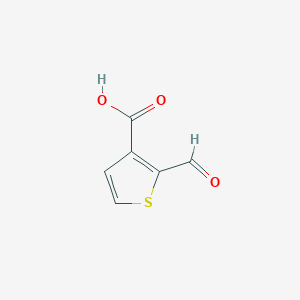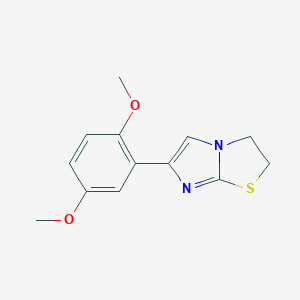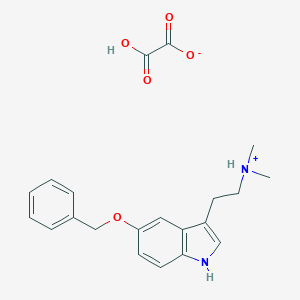
(6S)-8-ethanethioyloxy-6-sulfanyl-octanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6S)-8-ethanethioyloxy-6-sulfanyl-octanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as ETOSO-MPA and is a thioester derivative of mercaptopropionic acid. The unique chemical structure of ETOSO-MPA makes it an attractive candidate for various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of ETOSO-MPA is not well understood. However, it is believed that the thioester moiety of the compound is responsible for its cross-linking activity. The thioester group can react with the amino groups of lysine residues in proteins, forming a covalent bond and stabilizing protein complexes.
Biochemical and Physiological Effects:
ETOSO-MPA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that ETOSO-MPA can be used to stabilize protein complexes, facilitate protein identification, and monitor protein folding kinetics. Additionally, ETOSO-MPA has been shown to be non-toxic to cells and can be used in cell-based assays.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of ETOSO-MPA is its ability to cross-link protein complexes, making them more stable and easier to study. Additionally, ETOSO-MPA is non-toxic to cells and can be used in cell-based assays. However, one of the limitations of ETOSO-MPA is its relatively complex synthesis process, which can make it difficult to obtain in large quantities. Additionally, the thioester moiety of ETOSO-MPA can be sensitive to hydrolysis, which can limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research involving ETOSO-MPA. One area of interest is the development of new cross-linking agents based on the ETOSO-MPA structure. These agents could be tailored to specific applications and could potentially offer improved stability and selectivity over existing cross-linking agents. Additionally, further studies are needed to fully understand the mechanism of action of ETOSO-MPA and its potential applications in protein research.
Synthesemethoden
The synthesis of ETOSO-MPA involves a multi-step process that begins with the reaction of mercaptopropionic acid with ethyl chloroformate to form ethyl 2-(chlorocarbonylthio)acetate. This intermediate is then reacted with 1-octanethiol to form ethyl 2-(octylthio)acetate. The final step involves the reaction of ethyl 2-(octylthio)acetate with 6-aminohexanoic acid to form (6S)-8-ethanethioyloxy-6-sulfanyl-octanamide.
Wissenschaftliche Forschungsanwendungen
ETOSO-MPA has a wide range of potential applications in scientific research. One of the primary uses of this compound is in the study of protein-protein interactions. ETOSO-MPA can be used as a cross-linking agent to stabilize protein complexes and facilitate their identification and characterization. Additionally, ETOSO-MPA can be used in the study of protein folding, as it can be incorporated into peptides and proteins to monitor their folding kinetics.
Eigenschaften
CAS-Nummer |
105229-76-3 |
|---|---|
Produktname |
(6S)-8-ethanethioyloxy-6-sulfanyl-octanamide |
Molekularformel |
C10H19NO2S2 |
Molekulargewicht |
249.4 g/mol |
IUPAC-Name |
O-[(3S)-8-amino-8-oxo-3-sulfanyloctyl] ethanethioate |
InChI |
InChI=1S/C10H19NO2S2/c1-8(14)13-7-6-9(15)4-2-3-5-10(11)12/h9,15H,2-7H2,1H3,(H2,11,12)/t9-/m0/s1 |
InChI-Schlüssel |
ARZXIUWCNWKTNV-VIFPVBQESA-N |
Isomerische SMILES |
CC(=S)OCC[C@H](CCCCC(=O)N)S |
SMILES |
CC(=S)OCCC(CCCCC(=O)N)S |
Kanonische SMILES |
CC(=S)OCCC(CCCCC(=O)N)S |
Synonyme |
8-AcDHLP 8-acetyldihydrolipoamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-[Acetyl-[2-[dimethyl(octadecyl)azaniumyl]ethyl]amino]propane-1-sulfonate](/img/structure/B10541.png)
![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI)](/img/structure/B10547.png)

